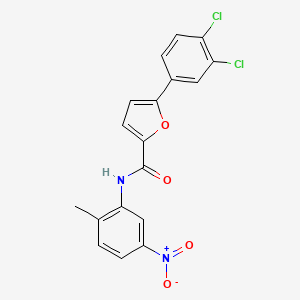
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide is a chemical compound that is commonly referred to as DCF or DCFDA. It is a derivative of furan and is widely used in scientific research for its unique properties. The chemical structure of DCF makes it an ideal candidate for various applications in the field of biochemistry and physiology.
Wirkmechanismus
DCF is a non-fluorescent compound that is converted into a highly fluorescent compound (DCFH) in the presence of ROS. The conversion occurs through a reaction called oxidation, which involves the transfer of electrons from the ROS to DCF. The fluorescent signal produced by DCFH is proportional to the amount of ROS present in the cell.
Biochemical and Physiological Effects:
DCF has been shown to have antioxidant properties. It has been found to scavenge free radicals and protect cells from oxidative stress. DCF has also been shown to induce apoptosis in cancer cells. It has been used in research to study the effects of various drugs on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DCF is a highly sensitive and specific probe for measuring intracellular ROS levels. It is easy to use and can be used in a variety of experimental setups. However, DCF has some limitations. It is sensitive to light and can be easily oxidized by air. DCF can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of DCF in scientific research. One area of interest is the use of DCF in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DCF can be used to measure the levels of ROS in the brain and to study the effects of various drugs on the progression of these diseases. Another area of interest is the use of DCF in the study of environmental pollutants and their effects on living organisms. DCF can be used to study the effects of pollutants on the cellular level and to identify potential targets for intervention. Finally, DCF can be used in the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
DCF can be synthesized by reacting 3,4-dichloroaniline with 2-methyl-5-nitrophenol in the presence of furfurylamine. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DCF is widely used in scientific research as a fluorescent probe for measuring intracellular reactive oxygen species (ROS) levels. It is also used as a fluorescent dye for measuring cell viability and apoptosis. DCF has been used to study the effects of various drugs and toxins on the cellular level. It has also been used to study the effects of environmental pollutants on living organisms.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-10-2-4-12(22(24)25)9-15(10)21-18(23)17-7-6-16(26-17)11-3-5-13(19)14(20)8-11/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYFKDYFWAHAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(1,4-dioxan-2-ylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6015662.png)
![1-cyclohexyl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015667.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B6015668.png)
![N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6015673.png)
![3-cyclobutyl-5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![ethyl 1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxylate](/img/structure/B6015684.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butyl 4-nitrobenzoate](/img/structure/B6015689.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6015694.png)
![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6015712.png)
![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6015723.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(1,3-thiazol-4-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6015727.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine](/img/structure/B6015731.png)